molecular formula C9H13N5 B13310027 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13310027
M. Wt: 191.23 g/mol
InChI Key: RRHRDCDDOXBLGI-UHFFFAOYSA-N
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Description

1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring system Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with ethyl bromide to form 1-(2-bromoethyl)-4-methyl-1H-pyrazole. This intermediate is then reacted with 3-aminopyrazole under suitable conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. Techniques like microwave-assisted synthesis and continuous flow reactors can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • 1-(2-bromoethyl)-4-methyl-1H-pyrazole
  • 3-aminopyrazole
  • 4-methyl-1H-pyrazole

Uniqueness: 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain molecular targets .

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-8-6-11-14(7-8)5-4-13-3-2-9(10)12-13/h2-3,6-7H,4-5H2,1H3,(H2,10,12)

InChI Key

RRHRDCDDOXBLGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCN2C=CC(=N2)N

Origin of Product

United States

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